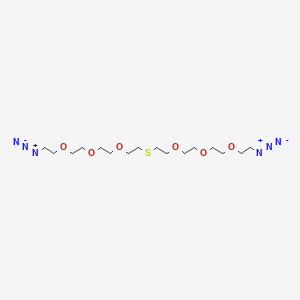

Azido-PEG3-S-PEG3-azide

Description

The exact mass of the compound Azido-PEG3-S-PEG3-azide is 436.21040394 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Azido-PEG3-S-PEG3-azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azido-PEG3-S-PEG3-azide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N6O6S/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRFJJCUJNOGLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001208730 | |

| Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001208730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055023-77-1 | |

| Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055023-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001208730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG3-S-PEG3-azide and its Analogs for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG3-S-PEG3-azide, a bifunctional linker molecule critical in the fields of bioconjugation and targeted drug delivery. Due to the limited availability of detailed public information on the sulfide (B99878) (-S-) variant, this guide will focus on the closely related and well-documented disulfide (-SS-) analog, Azido-PEG3-SS-PEG3-azide. The synthetic routes, physicochemical properties, and applications discussed for the disulfide analog are highly representative and adaptable for the sulfide version, providing a robust framework for researchers.

Core Concepts and Chemical Structure

Azido-PEG3-S-PEG3-azide is a polyethylene (B3416737) glycol (PEG)-based linker molecule featuring two terminal azide (B81097) (-N₃) groups connected by a flexible PEG chain with a central sulfide atom. This structure makes it an ideal tool for "click chemistry," a set of biocompatible reactions that enable the efficient and specific joining of molecular components. The azide groups readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions with molecules containing alkyne groups.[1][2]

The PEG linker itself imparts favorable properties such as increased hydrophilicity and biocompatibility to the resulting conjugate, which can improve the solubility and pharmacokinetic profile of a drug.[3]

Note on the Disulfide Analog: The disulfide version, Azido-PEG3-SS-PEG3-azide, contains a disulfide bond (-S-S-) in place of the sulfide. This disulfide bond is cleavable under reducing conditions, such as those found inside cells, making it a valuable tool for designing stimuli-responsive drug delivery systems.[4]

Physicochemical and Quantitative Data

| Property | Value (for Azido-PEG3-SS-PEG3-azide) | Reference |

| Molecular Formula | C₁₆H₃₂N₆O₆S₂ | [5] |

| Molecular Weight | 468.6 g/mol | [5] |

| CAS Number | 1310827-27-0 | [5] |

| Appearance | Colorless oil | [6] |

| Purity | ≥95% | |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [6] |

| Storage Conditions | -20°C, desiccated | [7] |

Experimental Protocols

Due to the absence of a specific published synthesis protocol for Azido-PEG3-S-PEG3-azide, a representative protocol for the synthesis of the analogous disulfide-containing linker, Azido-PEG3-SS-PEG3-azide, is provided below. The principles of this synthesis, involving the reaction of a PEGylated precursor with an azide-containing reagent, are broadly applicable.

Representative Synthesis of Azido-PEG3-SS-PEG3-azide

This is a generalized protocol based on common organic synthesis techniques for similar molecules and should be adapted and optimized for specific laboratory conditions.

Materials:

-

2,2'-dithiodiethanol

-

Triethylamine (B128534) (Et₃N)

-

Methanesulfonyl chloride (MsCl)

-

Sodium azide (NaN₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Mesylation of 2,2'-dithiodiethanol:

-

Dissolve 2,2'-dithiodiethanol in anhydrous DCM and cool the solution to 0°C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add methanesulfonyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude dimesylate product.

-

-

Azidation:

-

Dissolve the crude dimesylate product in anhydrous DMF.

-

Add sodium azide to the solution.

-

Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield Azido-PEG3-SS-PEG3-azide.

-

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating an azide-containing linker like Azido-PEG3-S-PEG3-azide to an alkyne-functionalized molecule.[8][9]

Materials:

-

Azido-PEG3-S-PEG3-azide

-

Alkyne-functionalized molecule (e.g., a drug or a protein ligand)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Appropriate solvent (e.g., a mixture of t-BuOH and water, or DMSO)

Procedure:

-

Dissolve the alkyne-functionalized molecule and Azido-PEG3-S-PEG3-azide in the chosen solvent system.

-

In a separate vial, prepare a premix of CuSO₄ and the copper-chelating ligand (THPTA or TBTA).

-

Add the CuSO₄/ligand premix to the solution containing the azide and alkyne.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS.

-

Upon completion, the product can be purified using appropriate chromatographic techniques (e.g., HPLC).

Applications in Drug Development

The primary application of Azido-PEG3-S-PEG3-azide and its analogs is in the construction of complex biomolecules for targeted therapies.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][10] Azido-PEG3-S-PEG3-azide serves as a versatile linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG chain are crucial for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, bifunctional linkers like Azido-PEG3-S-PEG3-azide can be used to attach a cytotoxic drug to an antibody. The antibody directs the conjugate to cancer cells, and upon internalization, the drug is released. The disulfide-containing analog, Azido-PEG3-SS-PEG3-azide, is particularly useful here, as the disulfide bond can be cleaved in the reducing environment of the cell, leading to controlled drug release.[11]

Visualizing Workflows and Pathways

To further elucidate the role of Azido-PEG3-S-PEG3-azide in drug development, the following diagrams, generated using the DOT language, illustrate key processes.

Caption: General Synthetic Pathway for Diazido-PEG Linkers.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: PROTAC Formation and Mechanism of Action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. Azido-PEG3-SS-PEG3-azide | CAS: 1310827-27-0 | AxisPharm [axispharm.com]

- 5. purepeg.com [purepeg.com]

- 6. Azido-PEG3-SS-PEG3-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. confluore.com [confluore.com]

- 9. interchim.fr [interchim.fr]

- 10. d-nb.info [d-nb.info]

- 11. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Bifunctional Crosslinker: Azido-PEG3-S-S-PEG3-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the bifunctional crosslinker, Azido-PEG3-S-S-PEG3-azide. It is designed to serve as a critical resource for researchers and professionals involved in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Chemical Structure and Properties

Azido-PEG3-S-S-PEG3-azide is a symmetrical, flexible, and cleavable crosslinker. Its structure is characterized by two terminal azide (B81097) (-N₃) groups, which are connected by two polyethylene (B3416737) glycol (PEG) chains of three units each, linked together by a central disulfide (-S-S-) bond.

The key features of this molecule include:

-

Homobifunctional Reactivity : The two terminal azide groups enable reaction with alkyne-containing molecules through highly efficient and bioorthogonal "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

-

PEG Spacers : The hydrophilic PEG3 spacers enhance the solubility of the linker and the resulting conjugates in aqueous media, reduce steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[2]

-

Cleavable Disulfide Bond : The central disulfide bridge is stable under physiological conditions but can be readily cleaved in the presence of reducing agents like dithiothreitol (B142953) (DTT) or glutathione, which is found in higher concentrations inside cells. This feature is particularly valuable for designing drug delivery systems that release their payload in the intracellular environment.[1]

A less common variant, Azido-PEG3-S-PEG3-azide, features a stable thioether (-S-) linkage instead of the cleavable disulfide bond. This guide will focus on the more prevalent disulfide version due to its utility in constructing cleavable bioconjugates.

Quantitative Data Summary

The following table summarizes the key quantitative and physical properties of Azido-PEG3-S-S-PEG3-azide.

| Property | Value | Reference(s) |

| IUPAC Name | 1,24-diazido-3,6,9,16,19,22-hexaoxa-12,13-dithiatetracosane | [3] |

| CAS Number | 1310827-27-0 | [3] |

| Molecular Formula | C₁₆H₃₂N₆O₆S₂ | [3] |

| Molecular Weight | 468.6 g/mol | [3] |

| Appearance | Colorless oil | [4] |

| Purity | ≥98% | [3] |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [4] |

| Storage Temperature | 2-8°C | [3] |

| SMILES | [N-]=[N+]=NCCOCCOCCOCCSSCCOCCOCCOCCN=[N+]=[N-] (for thioether variant) | [5] |

| InChI Key | RTXZMZORLYBGQN-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area (TPSA) | 152.9 Ų | [5] |

| logP (calculated) | 2.4398 | [5] |

| Rotatable Bonds | 24 | [5] |

Applications in Drug Development

The unique architecture of Azido-PEG3-S-S-PEG3-azide makes it an invaluable tool in modern drug development, particularly in the construction of PROTACs and ADCs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The linker is a critical component of a PROTAC, and Azido-PEG3-S-S-PEG3-azide is well-suited for this role.[1] Its length and flexibility can be crucial for enabling the formation of a stable ternary complex between the POI and the E3 ligase.[2] The dual azide functionalities allow for a convergent synthesis strategy where an alkyne-modified POI ligand and an alkyne-modified E3 ligase ligand can be "clicked" onto the linker in a modular fashion.[1]

References

- 1. PROTAC Linker (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Azido-PEG3-SS-PEG3-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. adooq.com [adooq.com]

An In-depth Technical Guide to Azido-PEG3-S-PEG3-azide: A Homobifunctional Linker for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-S-PEG3-azide is a specialized, homobifunctional crosslinker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technical guide provides a comprehensive overview of the physicochemical properties, applications, and relevant experimental considerations for Azido-PEG3-S-PEG3-azide in the context of PROTAC development and other bioconjugation applications.

This linker features two terminal azide (B81097) groups, making it amenable to "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and provide flexibility, while the central thioether linkage offers a degree of stability.

Physicochemical Properties

The fundamental properties of Azido-PEG3-S-PEG3-azide are summarized in the table below. These data are compiled from various chemical suppliers and provide a baseline for experimental design.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₆H₃₂N₆O₆S | [1][2][3] |

| Molecular Weight | 436.53 g/mol | [1][2][3] |

| CAS Number | 2055023-77-1 | [1][2][3] |

| Appearance | Solid | [3] |

| Purity | ≥98% | [2] |

| Solubility | 10 mM in DMSO | [1] |

| Storage Conditions | -20°C | [1] |

| SMILES | [N-]=[N+]=NCCOCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-] | [2] |

Core Applications in Drug Discovery

The primary application of Azido-PEG3-S-PEG3-azide is as a linker in the construction of PROTACs. Its bifunctional nature allows for the conjugation of two distinct molecular entities, typically a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The azide functionalities provide a bioorthogonal handle for efficient and specific ligation reactions.

PROTAC Synthesis via Click Chemistry

Azido-PEG3-S-PEG3-azide is a versatile reagent for click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of the terminal azide groups of the linker with terminal alkynes on the protein of interest (POI) ligand and the E3 ligase ligand in the presence of a copper(I) catalyst. This forms a stable triazole linkage.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern, SPAAC offers a copper-free alternative. This reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which react spontaneously with azides.

The choice between CuAAC and SPAAC will depend on the chemical nature of the ligands and the biological context of the experiment.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical procedure for conjugating an alkyne-modified molecule to one of the azide groups of Azido-PEG3-S-PEG3-azide. A similar, subsequent reaction would be performed to attach the second alkyne-modified molecule.

Materials:

-

Azido-PEG3-S-PEG3-azide

-

Alkyne-modified molecule (e.g., POI ligand or E3 ligase ligand)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Solvent (e.g., DMSO, t-butanol/water mixture)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of Azido-PEG3-S-PEG3-azide in DMSO.

-

Prepare a 10 mM stock solution of the alkyne-modified molecule in a compatible solvent.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

-

Prepare a 50 mM stock solution of THPTA or TBTA in a suitable solvent (e.g., DMSO/water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified molecule and a molar equivalent of Azido-PEG3-S-PEG3-azide in your chosen reaction buffer (e.g., PBS).

-

Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture.

-

Add CuSO₄ to the mixture.

-

Initiate the reaction by adding freshly prepared sodium ascorbate.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or TLC.

-

-

Purification:

-

Upon completion, the product can be purified using standard chromatographic techniques, such as reversed-phase HPLC, to remove unreacted starting materials and catalyst.

-

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a strained alkyne-modified molecule to Azido-PEG3-S-PEG3-azide.

Materials:

-

Azido-PEG3-S-PEG3-azide

-

Strained alkyne-modified molecule (e.g., DBCO-ligand or BCN-ligand)

-

Solvent (e.g., DMSO, PBS)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of Azido-PEG3-S-PEG3-azide in DMSO.

-

Prepare a 10 mM stock solution of the strained alkyne-modified molecule in a compatible solvent.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the strained alkyne-modified molecule and a molar equivalent of Azido-PEG3-S-PEG3-azide in your chosen reaction buffer.

-

-

Incubation:

-

Incubate the reaction at room temperature. Reaction times can vary from 1 to 12 hours depending on the specific strained alkyne used. Monitor the reaction by LC-MS or another suitable analytical method.

-

-

Purification:

-

Purify the final conjugate using reversed-phase HPLC or other appropriate chromatographic methods.

-

Visualizing Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates the sequential synthesis of a PROTAC using Azido-PEG3-S-PEG3-azide as the linker.

Caption: PROTAC synthesis workflow using Azido-PEG3-S-PEG3-azide.

PROTAC Mechanism of Action

This diagram illustrates the cellular mechanism by which a PROTAC induces the degradation of a target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

Azido-PEG3-S-PEG3-azide is a valuable tool for the construction of PROTACs and other bioconjugates. Its homobifunctional azide groups, combined with the advantageous properties of the PEG spacer, facilitate the efficient synthesis of complex molecules through click chemistry. While detailed experimental data for this specific linker in the peer-reviewed literature is currently limited, the general protocols and principles outlined in this guide provide a solid foundation for its application in drug discovery and chemical biology research. As with any chemical synthesis, optimization of reaction conditions is crucial for achieving high yields and purity of the final product.

References

bifunctional PEG linkers with azide groups

An In-depth Technical Guide to Bifunctional PEG Linkers with Azide (B81097) Groups

Introduction

Bifunctional Polyethylene Glycol (PEG) linkers are versatile molecular tools that have become indispensable in the fields of medicine, biotechnology, and materials science. These linkers consist of a central PEG backbone flanked by two distinct reactive functional groups. The PEG component confers advantageous properties such as enhanced water solubility, reduced immunogenicity, and improved pharmacokinetics to the molecules they modify—a process known as PEGylation.[1][2][3]

This guide focuses on a particularly powerful class of these molecules: bifunctional PEG linkers featuring an azide (-N₃) group. The azide group is a cornerstone of "click chemistry," a set of chemical reactions known for their high efficiency, specificity, and biocompatibility.[4] This allows for the precise and stable covalent attachment of the linker to a molecule containing a complementary alkyne group. The second functional group on the PEG linker provides an additional attachment point for another molecule of interest, enabling the elegant construction of complex bioconjugates.

Common counterparts to the azide group on these linkers include N-hydroxysuccinimide (NHS) esters for reacting with amines, maleimides for targeting thiols, and carboxylic acids for further modification. This dual reactivity makes azide-functionalized PEG linkers essential for applications ranging from the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems to the creation of diagnostic imaging agents and functionalized biomaterials.[5][6][7][8]

Core Chemical Principles

PEGylation

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs. The inherent properties of the PEG polymer—being hydrophilic, non-toxic, and non-immunogenic—confer several therapeutic advantages.[3] Specifically, PEGylation can:

-

Increase Solubility: The hydrophilic nature of the PEG backbone significantly enhances the solubility of hydrophobic molecules in aqueous environments.[1]

-

Extend Circulation Half-Life: By increasing the hydrodynamic size of a molecule, PEGylation reduces its renal clearance rate, allowing it to circulate in the bloodstream for longer periods.[3]

-

Reduce Immunogenicity: The flexible PEG chain can mask epitopes on a protein's surface, preventing recognition by the immune system.[1][3]

-

Enhance Stability: PEGylation can protect therapeutic proteins from proteolytic degradation.[3]

Click Chemistry: A Revolution in Conjugation

The term "click chemistry" was first introduced by K.B. Sharpless to describe reactions that are modular, high-yielding, and generate minimal byproducts.[9] The most prominent example used with azide-PEG linkers is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins an azide and a terminal alkyne to form a highly stable 1,4-disubstituted triazole ring.[10] It is exceptionally efficient and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[9][10]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the copper catalyst may be cytotoxic, a copper-free alternative exists. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.[1][4][11]

The azide and alkyne groups are considered bioorthogonal , meaning they are chemically inert to the vast majority of functional groups found in biological systems.[5][7] This ensures that the conjugation reaction proceeds only between the intended targets, providing unparalleled specificity.

Key Types of Bifunctional Azide-PEG Linkers

The versatility of these linkers stems from the different chemical reactivities of the second functional group.

-

Azide-PEG-NHS Ester: The N-hydroxysuccinimide ester is highly reactive towards primary amines (-NH₂), such as the side chain of lysine (B10760008) residues found abundantly in proteins. This allows for the straightforward attachment of the azide-PEG linker to antibodies or other proteins.[7][12][13]

-

Azide-PEG-Maleimide: The maleimide (B117702) group specifically and efficiently reacts with free sulfhydryl or thiol groups (-SH), such as those on cysteine residues.[5][6][14] This provides a method for site-specific conjugation if a protein has a known, accessible cysteine.

-

Azide-PEG-Acid (or Carboxyl): The terminal carboxylic acid (-COOH) group can be activated (often to an NHS ester in situ) to react with primary amines.[15] It also offers a handle for conjugation to hydroxyl groups or for attachment to surfaces.

-

Azide-PEG-Azide (Homobifunctional): This linker possesses two azide groups and is used to crosslink two molecules that have been modified with alkyne groups.[16]

Data Presentation

The following tables summarize the properties and reaction conditions for common bifunctional azide-PEG linkers.

Table 1: Representative Heterobifunctional Azide-PEG Linkers

| Linker Type | Common Molecular Weights (Da) | Number of PEG Units (n) |

|---|---|---|

| Azide-PEG-NHS Ester | 2,000, 3,400, 5,000 | ~45, ~77, ~113 |

| Azide-PEG-Maleimide | 1,000, 2,000, 5,000 | ~22, ~45, ~113 |

| Azide-PEG-Acid | 1,000, 3,400, 10,000 | ~22, ~77, ~227 |

| Azide-PEG-Amine | 600, 1,000, 5,000 | ~13, ~22, ~113 |

Table 2: General Reaction Conditions for Conjugation Chemistries

| Reaction Type | Target Functional Group | Reagents / Catalysts | Typical Solvent |

|---|---|---|---|

| Azide-Alkyne (CuAAC) | Alkyne | Copper(I) source (e.g., CuSO₄), Reducing agent (e.g., Sodium Ascorbate) | Aqueous buffers, DMF, DMSO |

| Azide-Alkyne (SPAAC) | Strained Alkyne (e.g., DBCO) | None required | Aqueous buffers, DMSO |

| NHS Ester - Amine | Primary Amine (-NH₂) | None required | Amine-free buffers (e.g., PBS, HEPES) pH 7.2-8.5 |

| Maleimide - Thiol | Sulfhydryl/Thiol (-SH) | None required | Thiol-free buffers (e.g., PBS, HEPES) pH 6.5-7.5 |

Visualizations of Structures and Workflows

References

- 1. interchim.fr [interchim.fr]

- 2. researchgate.net [researchgate.net]

- 3. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 4. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 5. Azido-PEG-Maleimide | AxisPharm [axispharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. purepeg.com [purepeg.com]

- 8. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Click Chemistry [organic-chemistry.org]

- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labinsights.nl [labinsights.nl]

- 12. ijrpr.com [ijrpr.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. N3-PEG-MAL, azide-PEG-maleimide, click chemistry [nanosoftpolymers.com]

- 15. creativepegworks.com [creativepegworks.com]

- 16. creativepegworks.com [creativepegworks.com]

The Architect's Blueprint: An In-Depth Guide to Cleavable PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Bridge

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2][3] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of PROTAC efficacy, profoundly influencing ternary complex formation, cellular permeability, and overall pharmacological properties.[2][4][5]

Conventional, non-cleavable linkers have been instrumental in the development of potent degraders. However, the field is increasingly turning to "smart" or functional linkers to overcome specific challenges and impart advanced control over PROTAC activity.[2] Cleavable linkers, which can be broken under specific physiological or external stimuli, represent a sophisticated strategy to enhance therapeutic precision, mitigate off-target effects, and enable spatiotemporal control of protein degradation.[6][7] This guide provides a deep dive into the core principles, design strategies, and applications of cleavable PROTAC linkers.

The Rationale for Cleavage: Precision and Control

The incorporation of a cleavable moiety within the PROTAC linker addresses several key limitations of conventional degraders:

-

Spatiotemporal Control: Activity can be confined to specific tissues or cellular compartments that contain the necessary cleavage trigger, or activated on-demand using external stimuli like light.[8][9] This minimizes systemic exposure and potential toxicity.

-

Overcoming the "Hook Effect": At high concentrations, traditional PROTACs can form unproductive binary complexes (PROTAC-POI and PROTAC-E3 ligase) instead of the desired ternary complex, leading to reduced degradation efficacy. Cleavable linkers can release the active components, potentially mitigating this effect.[4][8]

-

Improved Pharmacokinetics: Large, bulky PROTACs often suffer from poor cell permeability and unfavorable pharmacokinetic profiles. A cleavable strategy can "cage" the active molecule in a prodrug form, improving its drug-like properties until it reaches the target site.[1]

-

Conditional Activation: Linkers can be designed to be cleaved only in the presence of specific cellular conditions, such as the high glutathione (B108866) concentrations found in tumor microenvironments, thereby increasing tumor selectivity.[10]

Visualizing the PROTAC Mechanism of Action

The fundamental process of PROTAC-mediated degradation involves the formation of a key ternary complex.

Caption: General mechanism of PROTAC-mediated protein degradation.

Types of Cleavable PROTAC Linkers

Cleavable linkers are broadly categorized based on their activation trigger.

Chemically-Cleavable Linkers

These linkers are designed to break in response to specific chemical environments within the cell.

-

Redox-Sensitive Linkers: Disulfide bonds are a common motif in this class.[1] They remain stable in the oxidizing extracellular environment but are readily cleaved by the high intracellular concentration of glutathione (GSH), a reducing agent.[10] This strategy is particularly attractive for targeting tumor cells, which often exhibit elevated GSH levels.

-

pH-Sensitive Linkers: Utilizing linkers with acid-labile groups, such as hydrazones, allows for cleavage in acidic environments.[10] This can be exploited to trigger PROTAC release within the acidic compartments of the cell, like endosomes and lysosomes (pH 4.8-6.0), compared to the neutral pH of the cytosol (pH 7.4).[10][11]

Enzyme-Cleavable Linkers

This approach leverages the activity of specific enzymes that are often overexpressed in disease states.

-

Esterase-Cleavable Linkers: Ester bonds can be incorporated into the linker and are susceptible to cleavage by intracellular esterases. This releases the active PROTAC within the cell.

-

Protease-Cleavable Linkers: Peptide sequences that are specific substrates for certain proteases (e.g., caspases, cathepsins) can be used as linkers.[10] This allows for highly specific activation in cells where the target protease is active, such as in apoptotic cells (caspases) or tumor microenvironments (cathepsins).[10]

Photo-Cleavable Linkers

Photo-cleavable linkers (PCLs) offer the highest degree of external control. They incorporate photolabile groups, such as a nitrobenzyl group, that can be cleaved upon irradiation with a specific wavelength of light.[8][12] This "photocaging" strategy allows for precise spatiotemporal control, enabling researchers to activate the PROTAC in specific tissues or even subcellular locations, and to turn its activity "on" or "off" with temporal precision.[8][13]

Visualizing Cleavage Strategies

The different triggers for cleavable linkers provide distinct advantages for targeted drug delivery and activation.

Caption: Activation of a cleavable PROTAC by various stimuli.

Quantitative Analysis of PROTAC Efficacy

The effectiveness of a PROTAC is quantified by several key parameters. The two most common metrics are DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).[14]

Below is a summary of data for representative PROTACs targeting the oncogenic kinase BCR-ABL.[10][14]

| PROTAC Name | Target | E3 Ligase Recruiter | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| Arg-PEG1-Dasa | BCR-ABL | UBR E3 Ligases (via N-end rule) | Amino Acid + PEG | 0.85 | 98.8 | K562 | [14] |

| Lys-PEG1-Dasa | BCR-ABL | UBR E3 Ligases (via N-end rule) | Amino Acid + PEG | 1.56 | >90 | K562 | [14] |

| Leu-PEG1-Dasa | BCR-ABL | UBR E3 Ligases (via N-end rule) | Amino Acid + PEG | 0.48 | >90 | K562 | [14] |

| Phe-PEG1-Dasa | BCR-ABL | UBR E3 Ligases (via N-end rule) | Amino Acid + PEG | 0.52 | >90 | K562 | [14] |

| SIAIS100 | BCR-ABL | Cereblon (CRBN) | Not specified | 2.7 | 91.2 | K562 | [10] |

| SIAIS178 | BCR-ABL | Von Hippel-Lindau (VHL) | Not specified | 8.5 | Not reported | K562 | [10] |

Key Experimental Protocols

Accurate assessment of PROTAC function requires robust and well-controlled experimental procedures.

Protein Degradation Assessment by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[15]

Objective: To quantify the amount of a target protein in cells following treatment with a PROTAC.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, K562, MV-4-11) at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours).[13] Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris.[13] Determine the protein concentration of the supernatant using a BCA or Bradford protein assay to ensure equal loading.[13]

-

SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.[13] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13][16]

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[13] Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-Vinculin) overnight at 4°C.[13]

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13] Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[13]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine degradation.

Ternary Complex Formation Assay (NanoBRET™)

This live-cell assay measures the proximity between the target protein and the E3 ligase, confirming the PROTAC's mechanism of action.[2][9]

Objective: To detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex in living cells.

Methodology:

-

Vector Preparation: Engineer expression vectors for the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase component (e.g., VHL, CRBN) fused to a HaloTag® (the energy acceptor).[2][4]

-

Cell Transfection: Co-transfect host cells (e.g., HEK293) with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids and plate in 96-well plates.[4]

-

Labeling and Treatment: Add the HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore) to the cells and incubate. Subsequently, add the NanoBRET™ Nano-Glo® Substrate (for the donor).

-

PROTAC Addition: Treat the cells with a serial dilution of the PROTAC.

-

BRET Measurement: Measure both the donor emission (e.g., at 460nm) and the acceptor emission (e.g., at >610nm) using a luminometer capable of filtered luminescence detection.

-

Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the BRET ratio indicates the formation of the ternary complex. The data can be plotted to determine the concentration required for half-maximal complex formation (EC50).

Visualizing an Experimental Workflow

A typical workflow for evaluating a new PROTAC involves a series of assays to confirm its activity and mechanism.

Caption: A streamlined workflow for PROTAC evaluation.

Conclusion and Future Perspectives

Cleavable linkers are transforming the design of PROTACs from static bifunctional molecules into dynamic, controllable therapeutic agents. By integrating sensitivity to the cellular microenvironment or external cues, these advanced linkers provide powerful tools to enhance target specificity, improve drug-like properties, and minimize toxicity. The strategies outlined herein—from redox-sensitive and enzyme-cleavable designs to photocleavable systems—offer a versatile toolkit for researchers. As our understanding of the intricate "linkerology" deepens, the rational design of cleavable linkers will undoubtedly play a pivotal role in unlocking the full therapeutic potential of targeted protein degradation and bringing next-generation precision medicines to the clinic.

References

- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 三重複合体の形成 [promega.jp]

- 3. explorationpub.com [explorationpub.com]

- 4. benchchem.com [benchchem.com]

- 5. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. benchchem.com [benchchem.com]

- 14. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Azido-PEG3-S-PEG3-azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG3-S-PEG3-azide is a bifunctional, flexible linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce targeted protein degradation. This technical guide elucidates the core mechanism of action of Azido-PEG3-S-PEG3-azide, which is centered on its role as a connector that facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. Through its terminal azide (B81097) groups, the linker enables efficient conjugation to a target protein ligand and an E3 ligase ligand via "click chemistry." The resulting PROTAC molecule then orchestrates the ubiquitination and subsequent degradation of the target protein by the proteasome. This guide provides a comprehensive overview of the underlying biochemical processes, detailed experimental protocols for PROTAC synthesis and evaluation, quantitative data on the efficacy of related PROTACs, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Facilitating Targeted Protein Degradation

The primary function of Azido-PEG3-S-PEG3-azide is to serve as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The Azido-PEG3-S-PEG3-azide linker itself does not possess intrinsic biological activity in the classical sense; its mechanism of action is to physically bridge the POI and the E3 ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS).

The process unfolds in a series of steps:

-

Ternary Complex Formation : The PROTAC molecule, synthesized using the Azido-PEG3-S-PEG3-azide linker, simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase). The flexibility and length of the PEG-based linker are crucial for allowing the two proteins to come into optimal proximity for the subsequent enzymatic reaction.

-

Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to specific lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Degradation : The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex that functions as the cell's "recycling center." The proteasome unfolds and degrades the tagged protein into small peptides.

-

Catalytic Cycle : After the degradation of the target protein, the PROTAC molecule is released and can proceed to bind to another target protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target protein molecules with a single PROTAC molecule.

The central disulfide (-S-S-) bond within the Azido-PEG3-S-PEG3-azide linker is a noteworthy feature. This bond is cleavable under reducing conditions, such as those found within the intracellular environment. This cleavability can be exploited in drug delivery strategies for the controlled release of the PROTAC molecule.

Data Presentation: Efficacy of PROTACs with PEG Linkers

| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (Degradation Concentration 50) | Dmax (% Degradation) | Reference |

| ARV-771 | BRD2/3/4 | VHL | PEG | Prostate Cancer Cell Lines | <1 nM | >90% | [1] |

| MZ1 | BRD4 | VHL | PEG | HeLa, 22Rv1 | <100 nM | >90% | [1] |

| A1874 | BRD4 | MDM2 | 13-atom PEG | HCT116 (Colon Cancer) | 32 nM | >98% | [1] |

| PROTAC 1 | BRD4 | Cereblon | PEG | Burkitt's Lymphoma | <1 nM | Not Reported | [2] |

| PROTAC 4 | BRD4 | Cereblon | Not Specified | MV-4-11 (Leukemia) | 8.3 pM | Not Reported | [2] |

Note: DC50 represents the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax represents the maximum percentage of target protein degradation achieved.

Experimental Protocols

Synthesis of a PROTAC using Azido-PEG3-S-PEG3-azide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of a PROTAC by conjugating an alkyne-modified target protein ligand and an alkyne-modified E3 ligase ligand to the Azido-PEG3-S-PEG3-azide linker.

Materials:

-

Alkyne-modified target protein ligand

-

Alkyne-modified E3 ligase ligand

-

Azido-PEG3-S-PEG3-azide

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I) stabilizing ligand)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) as solvent

-

Phosphate-buffered saline (PBS)

-

High-performance liquid chromatography (HPLC) for purification

-

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the alkyne-modified target protein ligand in DMF or DMSO.

-

Prepare a 10 mM stock solution of the alkyne-modified E3 ligase ligand in DMF or DMSO.

-

Prepare a 10 mM stock solution of Azido-PEG3-S-PEG3-azide in DMF or DMSO.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

(Optional) Prepare a 50 mM stock solution of THPTA in water.

-

-

Stepwise Conjugation (Example):

-

Step 1: First Click Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified target protein ligand (1 equivalent), Azido-PEG3-S-PEG3-azide (1.1 equivalents), and solvent (DMF or DMSO).

-

Add CuSO4 (0.1 equivalents) and sodium ascorbate (0.5 equivalents). If using THPTA, pre-mix CuSO4 and THPTA in a 1:5 molar ratio before adding to the reaction.

-

Vortex the mixture and allow it to react at room temperature for 1-4 hours, monitoring the reaction progress by LC-MS.

-

Upon completion, purify the mono-conjugated product by preparative HPLC.

-

Lyophilize the purified product.

-

-

Step 2: Second Click Reaction:

-

Dissolve the purified mono-conjugated product (1 equivalent) and the alkyne-modified E3 ligase ligand (1.1 equivalents) in DMF or DMSO.

-

Repeat the addition of CuSO4 and sodium ascorbate as in the first step.

-

Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

Lyophilize the purified PROTAC.

-

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

-

Quantification of Target Protein Degradation by Western Blot

This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

-

Cancer cell line expressing the target protein (e.g., HeLa, MDA-MB-231)

-

Synthesized PROTAC

-

Cell culture medium and supplements

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) as a negative control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium to achieve the desired final concentrations (e.g., a dose-response from 1 nM to 10 µM).

-

Include a vehicle control (DMSO) and a proteasome inhibitor control.

-

Treat the cells with the PROTAC and controls for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for the target protein and the loading control using image analysis software.

-

Normalize the target protein band intensity to the loading control band intensity for each sample.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

-

Visualization of Pathways and Workflows

Signaling Pathway of PROTAC-Mediated Protein Degradation

Caption: PROTAC-mediated degradation pathway.

Experimental Workflow for PROTAC Synthesis

Caption: Workflow for PROTAC synthesis.

Logical Relationship of PROTAC Components

Caption: Components of a PROTAC molecule.

References

The Strategic Role of PEG Linkers in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, has become a cornerstone in the development of modern therapeutics. PEG linkers, the versatile molecular bridges that facilitate this conjugation, are instrumental in enhancing the pharmacokinetic and pharmacodynamic profiles of a wide array of drug molecules, from small chemical entities to large biologics. This technical guide provides an in-depth exploration of the core principles of PEG linker technology, offering detailed experimental methodologies and quantitative insights to inform rational drug design and development.

Fundamental Properties and Advantages of PEG Linkers

Polyethylene glycol is a polymer composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−). Its unique physicochemical properties make it an ideal candidate for bioconjugation in drug discovery.[1][2]

-

Enhanced Solubility: The hydrophilic nature of PEG linkers significantly increases the water solubility of hydrophobic drugs, which can be a major hurdle in formulation and administration.[2][3][4][5] This is particularly beneficial for small molecule drugs that often exhibit poor aqueous solubility.[2][4]

-

Improved Pharmacokinetics: PEGylation dramatically alters the pharmacokinetic profile of a drug. The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, leading to a significantly prolonged circulation half-life.[1][2][4][6][7][][9][10] This allows for less frequent dosing, improving patient compliance.[11]

-

Reduced Immunogenicity: The flexible PEG chain creates a "stealth" shield around the drug molecule, masking it from the host's immune system.[1][12] This reduces the risk of an immune response and the formation of anti-drug antibodies.[5]

-

Enhanced Stability: PEG linkers protect conjugated molecules from enzymatic degradation, increasing their stability in biological environments.[5][13][14]

-

Biocompatibility and Low Toxicity: PEG is well-established as a biocompatible and non-toxic polymer, with approval from regulatory agencies for various biomedical applications.[1][15]

Types of PEG Linkers: A Structural and Functional Overview

The versatility of PEG linker technology stems from the ability to synthesize a wide range of structures with varying functionalities, allowing for tailored applications in drug design.

-

Monodisperse vs. Polydisperse PEG Linkers:

-

Monodisperse (or discrete) PEGs (dPEGs) consist of a single, precisely defined number of ethylene glycol units, resulting in a specific molecular weight.[2][7][14] This uniformity is crucial for the synthesis of homogeneous drug conjugates with consistent and predictable properties.

-

Polydisperse PEGs are a mixture of polymers with a range of molecular weights, characterized by an average molecular weight.[2][7] While historically used, they can lead to heterogeneous products, making characterization and ensuring batch-to-batch consistency challenging.[14]

-

-

Linear vs. Branched PEG Linkers:

-

Linear PEGs are the simplest form, with functional groups at each terminus.

-

Branched or Y-shaped PEGs offer a more sterically hindered structure, which can be more effective at shielding the conjugated molecule.[16] This can lead to increased selectivity for more sterically available reaction sites on a protein.[16]

-

-

Bifunctional PEG Linkers: These linkers possess reactive groups at both ends, enabling the connection of two different molecules, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC).[11]

-

Homobifunctional PEGs have identical reactive groups at each end.[17]

-

Heterobifunctional PEGs have different reactive groups at each terminus, allowing for sequential and controlled conjugation of two distinct molecules.[17][18][19] This is particularly valuable in creating complex bioconjugates.[17]

-

-

Cleavable vs. Non-Cleavable PEG Linkers: The choice between a cleavable and non-cleavable linker is critical for controlling the drug release mechanism.

-

Cleavable Linkers are designed to break under specific physiological conditions, such as changes in pH or the presence of specific enzymes found in target tissues (e.g., tumor microenvironment).[20][21][22] This allows for targeted drug release at the site of action, minimizing systemic toxicity.[16][20]

-

Non-Cleavable Linkers form a stable, permanent bond between the drug and the carrier.[20][21][22] Drug release relies on the degradation of the entire conjugate, often within the lysosome of the target cell.[22] This approach can offer greater plasma stability.[22]

-

Quantitative Impact of PEGylation on Drug Properties

The following tables summarize the quantitative effects of PEGylation on key drug properties, compiled from various studies.

Table 1: Effect of PEG Molecular Weight on Drug Solubility

| Drug | PEG Molecular Weight (Da) | Fold Increase in Saturated Solubility | Reference |

| Simvastatin | 6,000 | ~2.8 | [23] |

| Simvastatin | 12,000 | ~2.8 | [23] |

| Simvastatin | 20,000 | ~2.8 | [23] |

| Ketoprofen | 1,000 | ~7.3 | [4] |

| Ketoprofen | 1,500 | ~7.3 | [4] |

| Ketoprofen | 2,000 | ~7.3 | [4] |

Table 2: Comparative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs

| Drug/Formulation | PEGylated | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference |

| Doxorubicin | No | 2.082 h | 19 L/h | 2579.5 L | [24] |

| PEGylated Liposomal Doxorubicin | Yes | 58.08 h | 0.082 L/h | 6360 L | [24] |

| Danazol in Nanoemulsion | No | 1.09 ± 0.401 h | - | - | [25] |

| Danazol in PEG₂₀₀₀ Nanoemulsion | Yes | 1.25 ± 0.16 h | 5.73 ± 1.34 L/h/kg | 6.79 ± 1.19 L/kg | [25] |

| Danazol in PEG₅₀₀₀ Nanoemulsion | Yes | 1.41 ± 0.12 h | 5.06 ± 0.951 L/h/kg | 4.83 ± 0.93 L/kg | [25] |

| 111In-Proticles | No | - | - | 0.06 ± 0.01 %ID/g (1h p.i. in blood) | [17] |

| 111In-PEG-Proticles | Yes | - | - | 0.23 ± 0.01 %ID/g (1h p.i. in blood) | [17] |

| Affibody-MMAE Conjugate (HM) | No | 19.6 min | - | - | [15] |

| Affibody-PEG₄ₖ-MMAE (HP4KM) | Yes (4 kDa) | 49 min (2.5-fold increase) | - | - | [15] |

| Affibody-PEG₁₀ₖ-MMAE (HP10KM) | Yes (10 kDa) | 219.5 min (11.2-fold increase) | - | - | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEG linkers.

Protocol for Amine-Reactive PEGylation of a Protein (e.g., IgG) using an NHS Ester

Objective: To covalently attach a PEG-NHS ester to primary amine groups (lysine residues and N-terminus) of a protein.

Materials:

-

Protein (e.g., IgG) solution (1-10 mg/mL)

-

PEG-NHS Ester

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide, DMSO, or Dimethylformamide, DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Dialysis or gel filtration equipment for purification

Procedure:

-

Preparation of Protein Solution: Dissolve the protein in the amine-free buffer at the desired concentration. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.[2][26]

-

Preparation of PEG-NHS Ester Solution: Immediately before use, weigh the PEG-NHS ester and dissolve it in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[2][26] Do not store the reconstituted PEG-NHS ester as the NHS ester moiety is susceptible to hydrolysis.[2][26]

-

PEGylation Reaction:

-

Calculate the required amount of PEG-NHS ester to achieve the desired molar excess over the protein (a 20-fold molar excess is a common starting point).[2]

-

Slowly add the calculated volume of the PEG-NHS ester stock solution to the protein solution while gently stirring.[16] Ensure the final concentration of the organic solvent is low (typically <10% v/v) to avoid protein denaturation.

-

-

Incubation: Incubate the reaction mixture. Typical conditions are 2 hours on ice or 30-60 minutes at room temperature.[2][26] Reaction times may need to be optimized depending on the specific protein and desired degree of PEGylation.[16]

-

Quenching the Reaction: (Optional but recommended) Add quenching buffer to react with and consume any unreacted PEG-NHS ester.

-

Purification: Remove unreacted PEG-NHS ester and byproducts from the PEGylated protein using dialysis, size-exclusion chromatography (SEC), or gel filtration.[2][26]

-

Characterization: Analyze the purified PEGylated protein to confirm successful conjugation and determine the degree of PEGylation. Common methods include:

-

SDS-PAGE: A successful PEGylation will result in a visible increase in the molecular weight of the protein band compared to the unmodified protein.[1]

-

HPLC (SEC and RP-HPLC): Can be used to assess the molecular weight distribution and purity of the conjugate.[22]

-

Mass Spectrometry (MALDI-TOF or LC-MS): Provides a more precise determination of the molecular weight and the number of attached PEG chains.[22]

-

General Protocol for the Synthesis of a Heterobifunctional PEG Linker (α-azide-ω-hydroxyl PEG)

Objective: To synthesize a PEG linker with an azide (B81097) group at one end and a hydroxyl group at the other, which can be further functionalized.

Materials:

-

α-Tosyl-ω-hydroxyl PEG

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a dry round bottom flask under an inert atmosphere, dissolve α-Tosyl-ω-hydroxyl PEG and sodium azide in anhydrous DMF.[13][18]

-

Reaction: Stir the mixture overnight at an elevated temperature (e.g., 90 °C).[13][18]

-

Work-up:

-

Precipitation and Isolation:

-

Characterization: Confirm the structure and purity of the synthesized linker using techniques such as ¹H NMR, ¹³C NMR, and MALDI-TOF mass spectrometry.[19]

Signaling Pathways and Experimental Workflows

PEGylated drugs, particularly in oncology, often target key signaling pathways that regulate cell growth, proliferation, and survival.

Key Signaling Pathways in Cancer Targeted by PEGylated Therapeutics

Many PEGylated cancer therapeutics, including antibody-drug conjugates, are designed to interfere with critical signaling cascades within cancer cells. Two of the most frequently targeted pathways are the PI3K/AKT/mTOR and the Ras/MAPK pathways.[10][27] These pathways are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[10]

Experimental Workflow for In Vitro Efficacy Evaluation of a PEGylated Drug

This workflow outlines the typical steps for assessing the efficacy of a newly developed PEGylated therapeutic in a laboratory setting.

Experimental Workflow for In Vivo Pharmacokinetic Study

This workflow illustrates the key stages in evaluating the pharmacokinetic profile of a PEGylated drug in an animal model.

Challenges and Future Perspectives

Despite the significant advantages, the use of PEG linkers is not without its challenges. The potential for the generation of anti-PEG antibodies is a growing concern, as this can lead to accelerated clearance of the drug and potential hypersensitivity reactions.[][12][28] Furthermore, the "stealth" effect of PEG can sometimes hinder the uptake of the drug by target cells.[12]

Future research is focused on developing next-generation PEG linkers and alternative polymers to address these limitations. This includes the design of biodegradable linkers and polymers with reduced immunogenicity. As our understanding of the structure-property relationships of PEG linkers continues to grow, so too will our ability to design more sophisticated and effective drug delivery systems. The continued innovation in PEG linker technology underscores its enduring importance in advancing the frontiers of drug discovery and development.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 3. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Molecular Weight on the Dissolution Profiles of PEG Solid Dispersions Containing Ketoprofen [mdpi.com]

- 5. brieflands.com [brieflands.com]

- 6. tandfonline.com [tandfonline.com]

- 7. confluore.com [confluore.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation | MDPI [mdpi.com]

- 14. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]

- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for Protein PEGylation [jenkemusa.com]

- 17. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]

- 22. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. broadpharm.com [broadpharm.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to Disulfide-Containing PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Disulfide-containing polyethylene (B3416737) glycol (PEG) linkers are a critical component in the design of advanced bioconjugates, particularly in the realm of targeted drug delivery systems like antibody-drug conjugates (ADCs). Their unique ability to remain stable in the systemic circulation and selectively cleave in the reducing environment of the intracellular space makes them an invaluable tool for enhancing the therapeutic index of potent payloads. This guide provides a comprehensive overview of the core principles, synthesis, and applications of disulfide-containing PEG linkers, supported by quantitative data, detailed experimental methodologies, and visual diagrams of key processes.

Core Principles of Disulfide-Containing PEG Linkers

The functionality of disulfide linkers hinges on the significant difference in the redox potential between the extracellular and intracellular environments. The bloodstream is a relatively oxidizing environment with low concentrations of reducing agents like glutathione (B108866) (GSH), typically in the micromolar range.[1] In contrast, the intracellular environment, particularly within tumor cells, has a much higher concentration of GSH, often in the millimolar range (1-10 mM).[][3] This steep gradient allows for the disulfide bond within the linker to remain intact during circulation, preventing premature drug release, but to be rapidly cleaved upon internalization into a target cell.[1][]

The incorporation of a PEG spacer into the linker design offers several advantages. PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[5] It enhances aqueous solubility, increases bioavailability, provides protection from proteolytic degradation, and can reduce the immunogenicity of the conjugate.[3][5] By modulating the length of the PEG chain, researchers can fine-tune the overall properties of the bioconjugate to optimize its therapeutic efficacy.[3]

Synthesis and Characterization

The synthesis of disulfide-containing PEG linkers typically involves the use of heterobifunctional reagents that allow for sequential conjugation to the payload and the targeting moiety. A common strategy involves the use of a pyridyl disulfide group for reaction with a thiol-containing molecule and another reactive group, such as an N-hydroxysuccinimide (NHS) ester or a maleimide (B117702), for conjugation to an amine or thiol on the targeting protein, respectively.

Quantitative Data on Linker Properties

The stability and cleavage kinetics of disulfide linkers are critical parameters in their design and selection. The following table summarizes key quantitative data related to these properties.

| Parameter | Value | Conditions | Significance |

| Plasma Glutathione (GSH) Concentration | ~5 µmol/L | Extracellular Environment | Promotes linker stability in circulation.[] |

| Intracellular Glutathione (GSH) Concentration | 1 - 10 mmol/L | Cytoplasm of Cells | Facilitates rapid cleavage of the disulfide bond upon internalization.[] |

| Linker Half-life in Circulation | Can exceed 7 days | In vivo (amide bond-based technologies) | Demonstrates the high stability required for effective drug delivery.[6] |

Experimental Protocols

General Protocol for Antibody-Drug Conjugation using a Disulfide-PEG Linker

This protocol outlines a general procedure for conjugating a thiol-containing drug to an antibody using a heterobifunctional disulfide-PEG-maleimide linker.

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

-

Disulfide-PEG-maleimide linker

-

Thiol-containing cytotoxic drug

-

Reducing agent (e.g., TCEP)

-

Quenching agent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction: The mAb is partially reduced using a controlled amount of a reducing agent like TCEP to expose reactive thiol groups from the interchain disulfide bonds. The reaction is typically carried out at room temperature for 1-2 hours.

-

Linker-Drug Conjugation: The thiol-containing drug is reacted with the disulfide-PEG-maleimide linker in an organic solvent. This reaction is usually rapid and proceeds to completion.

-

Purification of Linker-Drug: The resulting linker-drug conjugate is purified to remove any unreacted components.

-

Conjugation to Antibody: The purified linker-drug is then added to the reduced mAb solution. The maleimide group on the linker reacts specifically with the exposed thiol groups on the antibody. This reaction is typically performed at 4°C overnight.

-

Quenching: The reaction is quenched by the addition of an excess of a thiol-containing molecule like N-acetylcysteine to cap any unreacted maleimide groups.

-

Purification of ADC: The final antibody-drug conjugate is purified using a method such as size-exclusion chromatography to remove any unconjugated linker-drug and other small molecules.

-

Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

Visualizing Key Processes

To better understand the mechanisms and workflows involved with disulfide-containing PEG linkers, the following diagrams have been generated using Graphviz.

Experimental Workflow for ADC Synthesis

Caption: A generalized workflow for the synthesis of an antibody-drug conjugate (ADC) using a disulfide-containing PEG linker.

Intracellular Cleavage of a Disulfide Linker

Caption: The mechanism of intracellular drug release from an ADC via glutathione-mediated cleavage of the disulfide linker.

Conclusion

Disulfide-containing PEG linkers represent a sophisticated and highly effective strategy for the targeted delivery of therapeutic agents. Their rational design, which leverages the differential redox potentials between the extracellular and intracellular environments, allows for a high degree of control over drug release. The continued development of novel linker chemistries and a deeper understanding of their in vivo behavior will undoubtedly lead to the creation of next-generation bioconjugates with even greater efficacy and safety profiles.

References

- 1. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. pubs.acs.org [pubs.acs.org]

Azido-PEG3-S-PEG3-azide molecular weight

An In-depth Technical Guide to Azido-PEG3-S-PEG3-azide

This guide provides comprehensive technical information on Azido-PEG3-S-PEG3-azide, a bifunctional linker crucial for researchers, scientists, and professionals in drug development. It covers the molecule's core properties, its application in synthesizing Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols.

Core Molecular Properties

Azido-PEG3-S-PEG3-azide is a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker. Its structure features two terminal azide (B81097) (-N3) groups, making it a versatile tool for bioconjugation through "click chemistry". These azide groups can react efficiently and specifically with alkyne-containing molecules.

Quantitative Data Summary

The key physicochemical properties of Azido-PEG3-S-PEG3-azide are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 436.53 g/mol | [1] |

| Molecular Formula | C16H32N6O6S | [1] |

| Common Name | Azido-PEG3-S-PEG3-azide | [1][2] |

| SMILES | [N-]=[N+]=NCCOCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-] | [1] |

Application in PROTAC Synthesis